4-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
4-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound that belongs to the class of indanones Indanones are bicyclic compounds that consist of a benzene ring fused to a cyclopentane ring This compound is characterized by the presence of a chlorine atom at the 4th position, a keto group at the 3rd position, and a carboxylic acid group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions, producing an intermediate that can be further processed to yield the desired compound . Another method involves the Fischer indole synthesis, where hydrazine derivatives are used under acidic conditions to form the indanone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as chlorination, oxidation, and cyclization, followed by purification techniques like crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indanones.
Scientific Research Applications
4-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
4-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:
Indane-1,3-dione: Similar in structure but lacks the chlorine atom and carboxylic acid group.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Contains a quinoline ring instead of an indanone structure.
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
66041-32-5 |
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Molecular Formula |
C10H7ClO3 |
Molecular Weight |
210.61 g/mol |
IUPAC Name |
4-chloro-3-oxo-1,2-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H7ClO3/c11-7-3-1-2-5-6(10(13)14)4-8(12)9(5)7/h1-3,6H,4H2,(H,13,14) |
InChI Key |
DYFCFBLJCBFARU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C1=O)C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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